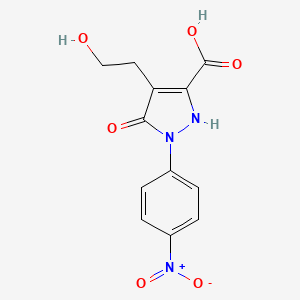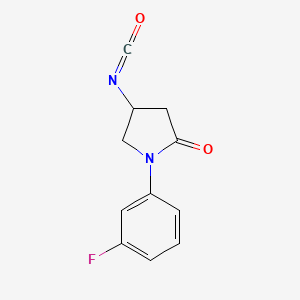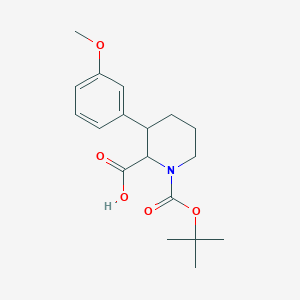
(1r,4r)-N-(1-cyclopropylethyl)-4-methylcyclohexan-1-amine
Vue d'ensemble
Description
(1R,4R)-N-(1-cyclopropylethyl)-4-methylcyclohexan-1-amine, also known as N-cyclopropylethyl-4-methylcyclohexan-1-amine, is a cyclic amine compound that has been recently studied for its potential applications in various scientific fields. It is a cyclic amine that has been identified as a potential substrate for enzymatic reactions, as well as a potential therapeutic agent for various diseases. This compound has also been studied for its ability to modulate the activity of various enzymes and proteins.
Applications De Recherche Scientifique
(1r,4r)-N-(1-cyclopropylethyl)-4-methylcyclohexan-1-aminelethyl-4-methylcyclohexan-1-amine has been studied for its potential applications in various scientific fields. It has been identified as a potential substrate for enzymatic reactions and as a potential therapeutic agent for various diseases. In addition, this compound has been studied for its ability to modulate the activity of various enzymes and proteins.
Mécanisme D'action
The mechanism of action of (1r,4r)-N-(1-cyclopropylethyl)-4-methylcyclohexan-1-aminelethyl-4-methylcyclohexan-1-amine is not yet fully understood. However, it is believed that the compound binds to certain receptors on the surface of cells, which then triggers a cascade of biochemical reactions. These reactions can lead to the regulation of various enzymes and proteins, which can then lead to the desired physiological effects.
Biochemical and Physiological Effects
(1r,4r)-N-(1-cyclopropylethyl)-4-methylcyclohexan-1-aminelethyl-4-methylcyclohexan-1-amine has been studied for its potential biochemical and physiological effects. Studies have shown that this compound can modulate the activity of various enzymes and proteins, which can lead to the regulation of various metabolic pathways. In addition, this compound has been studied for its potential therapeutic effects, such as its ability to modulate the activity of various neurotransmitters, which can lead to the regulation of various neurological processes.
Avantages Et Limitations Des Expériences En Laboratoire
(1r,4r)-N-(1-cyclopropylethyl)-4-methylcyclohexan-1-aminelethyl-4-methylcyclohexan-1-amine has several advantages and limitations when used in laboratory experiments. One advantage is that this compound is relatively inexpensive and easy to synthesize, which makes it an ideal candidate for use in laboratory experiments. However, one limitation is that this compound is relatively unstable and can easily degrade if not properly stored. In addition, this compound can also be toxic if not handled properly.
Orientations Futures
The potential future directions for (1r,4r)-N-(1-cyclopropylethyl)-4-methylcyclohexan-1-aminelethyl-4-methylcyclohexan-1-amine are numerous. One potential direction is to further study the compound’s ability to modulate the activity of various enzymes and proteins, which could lead to the development of new therapeutic agents. In addition, further research could be conducted on the compound’s potential biochemical and physiological effects, which could lead to the development of new treatments for various diseases. Finally, further research could be conducted on the compound’s potential toxicity and degradation, which could lead to the development of improved methods for safely storing and handling the compound.
Propriétés
IUPAC Name |
N-(1-cyclopropylethyl)-4-methylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-9-3-7-12(8-4-9)13-10(2)11-5-6-11/h9-13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QASPQSABSZKNQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(C)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1r,4r)-N-(1-cyclopropylethyl)-4-methylcyclohexan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[({1-[(E)-2-Phenyldiazenyl]-2-naphthyl}oxy)-methyl]piperidine](/img/structure/B1461949.png)



![Ethyl 1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B1461958.png)
![4-[(Methylamino)methyl]phenol hydrobromide](/img/structure/B1461960.png)
![[4-(3-Pyridin-4-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1461961.png)






![hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B1461971.png)